molecular formula C8H8BNO4 B13980976 7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13980976
M. Wt: 192.97 g/mol
InChI Key: DLJOTTNMCFKKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of a class of molecules known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in the structure imparts unique reactivity and biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common method includes the following steps:

    Borylation: The incorporation of a boron atom into the heterocyclic ring.

    Methylation: The addition of a methyl group to the structure.

These reactions are often carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce a corresponding oxide .

Scientific Research Applications

7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or signaling pathways involved in disease processes. For example, its ability to inhibit hypoxia-inducible factors (HIFs) makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of both a nitro group and a boron atom in its structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H8BNO4

Molecular Weight

192.97 g/mol

IUPAC Name

1-hydroxy-7-methyl-6-nitro-3H-2,1-benzoxaborole

InChI

InChI=1S/C8H8BNO4/c1-5-7(10(12)13)3-2-6-4-14-9(11)8(5)6/h2-3,11H,4H2,1H3

InChI Key

DLJOTTNMCFKKDP-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2C)[N+](=O)[O-])O

Origin of Product

United States

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